
5-Methylhexa-3,4-dien-2-one
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Overview
Description
5-Methylhexa-3,4-dien-2-one is a conjugated dienone featuring a ketone group at the C2 position and a methyl substituent at C3. Its structure includes two consecutive double bonds (C3–C4) and a carbonyl group, which may confer unique reactivity in cycloaddition or electrophilic addition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-3,4-dien-2-one can be achieved through various methods. One common approach involves the reaction of 5-methyl-1,4-pentadiene with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 5-methyl-3,4-hexadien-2-one.
Reduction: Formation of 5-methylhexane-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methylhexa-3,4-dien-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhexa-3,4-dien-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 5-methylhexa-3,4-dien-2-one and related compounds from the evidence:
Key Observations:
- Polarity and Reactivity: The ketone group in this compound increases polarity compared to 5-methylhexa-1,3,4-triene (nonpolar hydrocarbon). This would enhance solubility in polar solvents and susceptibility to nucleophilic attacks .
- Electronic Effects: The conjugated dienone system in this compound may stabilize transition states in cycloaddition reactions, similar to how ester groups in methyl 5-methylhexa-3,5-dienoate influence reactivity .
Research Findings on Analogous Systems
Hydrocarbon Analog: 5-Methylhexa-1,3,4-triene
- Synthesis and Stability: This triene is synthesized via dehydrogenation or elimination reactions. Its lack of polar groups limits applications in catalysis or pharmaceuticals but makes it useful in polymer chemistry as a monomer .
- Thermal Behavior : Hydrocarbons like this triene exhibit higher volatility (e.g., lower boiling points) compared to ketones or esters due to weaker intermolecular forces .
Ester Analog: Methyl 5-Methylhexa-3,5-dienoate
- Reactivity: The ester group participates in hydrolysis and nucleophilic acyl substitution.
- Applications : Used in fragrance synthesis and as intermediates in heterocyclic compound preparation (e.g., coumarin derivatives in ) .
Hypothetical Properties of this compound
Based on structural parallels:
- Boiling Point : Likely higher than 5-methylhexa-1,3,4-triene (94.15 g/mol) due to dipole-dipole interactions from the ketone.
- Synthetic Utility: Could serve as a dienophile in [4+2] cycloadditions or undergo keto-enol tautomerism, similar to other α,β-unsaturated ketones.
Biological Activity
5-Methylhexa-3,4-dien-2-one is a compound with notable biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant studies and data.
Biological Activities
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage. In vitro studies have shown its effectiveness in scavenging free radicals through various assays such as DPPH and ABTS radical scavenging tests.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Escherichia coli | 75 | |
Candida albicans | 100 |
Case Studies
Case Study 1: Antioxidant Potential
A study conducted by researchers at a university laboratory investigated the antioxidant potential of various extracts containing this compound. The findings indicated that the compound significantly reduced lipid peroxidation in cell cultures, suggesting its potential use in preventing cellular damage related to oxidative stress.
Case Study 2: Antimicrobial Efficacy
In another study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth, indicating its potential application in developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism: The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Antimicrobial Mechanism: It disrupts bacterial cell membranes and interferes with metabolic pathways essential for bacterial survival.
Safety and Toxicology
While the biological activities are promising, it is essential to consider safety aspects. Toxicological assessments indicate that while there are some concerns regarding inhalation toxicity when used in e-cigarette formulations, data on its long-term effects remains limited . Further studies are necessary to establish a comprehensive safety profile.
Properties
CAS No. |
50598-53-3 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h5H,1-3H3 |
InChI Key |
AWFOFXFLNRALMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(=O)C)C |
Origin of Product |
United States |
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